molecular formula C11H11N3O2 B2403345 2-Cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid CAS No. 1506419-04-0

2-Cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid

Cat. No. B2403345
CAS RN: 1506419-04-0
M. Wt: 217.228
InChI Key: FMGYMNBXAHXEPX-UHFFFAOYSA-N
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Description

“2-Cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid” is a synthetic compound with a molecular weight of 217.22 . It belongs to the class of non-naturally occurring small molecules known as [1,2,4]triazolo[1,5-A]pyrimidines .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, such as “2-Cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid”, has been the subject of extensive research . Various strategies have been developed, including palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement processes .


Molecular Structure Analysis

The molecular structure of “2-Cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid” is characterized by a cyclobutyl group attached to a [1,2,4]triazolo[1,5-A]pyridine ring, with a carboxylic acid functional group at the 6-position .


Chemical Reactions Analysis

The [1,2,4]triazolo[1,5-A]pyrimidine scaffold, which is present in “2-Cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid”, is known to participate in various chemical reactions . These reactions have been utilized in the synthesis of diverse structures with significant applications in agriculture and medicinal chemistry .

Scientific Research Applications

Biological Activities

The [1,2,4]triazolo[1,5-a]pyrimidines (TPs), a class of compounds that includes “2-Cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid”, have been found to exhibit a variety of biological activities. These include antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties .

Therapeutic Targets for Disorders

Among the fatty acid-binding proteins (FABPs) isoforms, FABP4 and FABP5 have been recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes .

Agriculture Applications

The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) have also received great attention in agriculture due to their remarkable biological activities in a variety of domains, such as herbicidal and antifungal .

Microwave-Mediated Synthesis

A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established . This methodology demonstrates a broad substrate scope and good functional group tolerance, resulting in the formation of products in good-to-excellent yields .

Organic Light Emitting Diodes (OLEDs)

1,2,4-triazolo[1,5-a]pyridine-based compounds have been used in the creation of phosphorescent and thermally activated delayed fluorescence (TADF) organic light-emitting diodes (OLEDs), which have shown outstanding performance, high efficiency, and low roll-off .

Blue Fluorophore

1,2,4-triazolo[1,5-a]pyridine (TP) is employed as a novel electron acceptor to construct a deep-blue bipolar fluorescent emitter for the first time . This compound exhibits numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These compounds are utilized in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .

Future Directions

The [1,2,4]triazolo[1,5-A]pyrimidine scaffold, present in “2-Cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid”, continues to attract significant research interest due to its wide range of potential pharmaceutical activities . Future research may focus on developing new and efficient methodologies for accessing new 1,2,4-triazolo-containing scaffolds, which would be very useful for the discovery of new drug candidates .

properties

IUPAC Name

2-cyclobutyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c15-11(16)8-4-5-9-12-10(7-2-1-3-7)13-14(9)6-8/h4-7H,1-3H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGYMNBXAHXEPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NN3C=C(C=CC3=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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